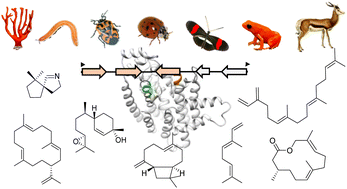Terpene synthases and pathways in animals: enzymology and structural evolution in the biosynthesis of volatile infochemicals†
Natural Product Reports Pub Date: 2023-03-07 DOI: 10.1039/D2NP00076H
Abstract
Covering: up to the beginning of 2023
Many animals release volatile or semi-volatile terpenes as semiochemicals in intra- and inter-specific interactions. Terpenes are important constituents of pheromones and serve as chemical defenses to ward off predators. Despite the occurrence of terpene specialized metabolites from soft corals to mammals, the biosynthetic origin of these compounds has largely remained obscure. An increasing number of animal genome and transcriptome resources is facilitating the identification of enzymes and pathways that allow animals to produce terpenes independent of their food sources or microbial endosymbionts. Substantial evidence has emerged for the presence of terpene biosynthetic pathways such as in the formation of the iridoid sex pheromone nepetalactone in aphids. In addition, terpene synthase (TPS) enzymes have been discovered that are evolutionary unrelated to canonical plant and microbial TPSs and instead resemble precursor enzymes called isoprenyl diphosphate synthases (IDSs) in central terpene metabolism. Structural modifications of substrate binding motifs in canonical IDS proteins presumably facilitated the transition to TPS function at an early state in insect evolution. Other arthropods such as mites appear to have adopted their TPS genes from microbial sources via horizontal gene transfer. A similar scenario likely occurred in soft corals, where TPS families with closer resemblance to microbial TPSs have been discovered recently. Together, these findings will spur the identification of similar or still unknown enzymes in terpene biosynthesis in other lineages of animals. They will also help develop biotechnological applications for animal derived terpenes of pharmaceutical value or advance sustainable agricultural practices in pest management.


Recommended Literature
- [1] Precise and accurate boron and lithium isotopic determinations for small sample-size geological materials by MC-ICP-MS†
- [2] Fabrication of graphene oxide/montmorillonite nanocomposite flexible thin films with improved gas-barrier properties †
- [3] Nuclear magnetic resonance evidence of conformational isomerism in substituted prolines
- [4] Surface chemistry to minimize fouling from blood-based fluids
- [5] Fe-Catalyzed reductive NO-bond cleavage – a route to the diastereoselective 1,4-aminohydroxylation of 1,3-dienes†
- [6] N-Heterocyclic carbene containing element organic frameworks as heterogeneous organocatalysts†
- [7] Evaluation of DNA–protein complex structures using the deep learning method†
- [8] Contents list
- [9] Nitrogen-self-doped graphene-based non-precious metal catalyst with superior performance to Pt/C catalyst toward oxygen reduction reaction†
- [10] A photothermal and Fenton active MOF-based membrane for high-efficiency solar water evaporation and clean water production†
Journal Name:Natural Product Reports
Research Products
-
CAS no.: 94-50-8
-
CAS no.: 327-97-9
-
CAS no.: 3698-89-3
-
Benzyltrimethylammonium fluoride
CAS no.: 329-97-5
-
CAS no.: 2396-83-0
-
CAS no.: 112-06-1
-
CAS no.: 92-51-3
-
4-(Trifluoromethoxy)benzonitrile
CAS no.: 332-25-2









